1,1-Dimethylindan-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylindan-5,6-diol is a heterocyclic organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.227660 g/mol . It is also known by its IUPAC name, 3,3-dimethyl-1,2-dihydroindene-5,6-diol . This compound is characterized by the presence of two hydroxyl groups attached to an indane ring system, which is further substituted with two methyl groups at the 1-position.
Preparation Methods
1,1-Dimethylindan-5,6-diol can be synthesized through a multi-step reaction process. One of the synthetic routes involves the following steps :
Step 1: The starting material, 3,3-Dimethylacrylic acid, undergoes a cyclization reaction in the presence of polyphosphoric acid at 60°C for 15 hours, yielding an intermediate product with an 88% yield.
Step 2: The intermediate is then subjected to reduction using zinc and aqueous hydrochloric acid in toluene, followed by heating for 72 hours, resulting in a 69% yield of the next intermediate.
Step 3: Finally, the intermediate undergoes a reaction with trimethylsilyl iodide in acetonitrile at 20°C for 60 hours, producing this compound with a 9% yield.
Chemical Reactions Analysis
1,1-Dimethylindan-5,6-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or osmium tetroxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl groups in this compound can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide, resulting in the formation of halogenated derivatives.
Scientific Research Applications
1,1-Dimethylindan-5,6-diol has various scientific research applications, including its use in chemistry, biology, medicine, and industry :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-Dimethylindan-5,6-diol involves its interaction with molecular targets and pathways within biological systems . The compound can exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular signaling pathways. For example, it may interact with proteins involved in oxidative stress response, thereby influencing cellular redox balance and affecting various physiological processes.
Comparison with Similar Compounds
1,1-Dimethylindan-5,6-diol can be compared with other similar compounds, such as 1,1-Dimethylindan-4,5-diol and 1,1-Dimethylindan-6,7-diol . These compounds share a similar indane ring structure with different positions of hydroxyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
97337-98-9 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydroindene-5,6-diol |
InChI |
InChI=1S/C11H14O2/c1-11(2)4-3-7-5-9(12)10(13)6-8(7)11/h5-6,12-13H,3-4H2,1-2H3 |
InChI Key |
WITVSXXDJMKFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC(=C(C=C21)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.